1,2-Oxazinane

Medicinal Chemistry ADME Physicochemical Properties

1,2-Oxazinane (CAS 36652-42-3), also referred to as tetrahydro-1,2-oxazine, is a saturated six-membered N,O-heterocycle with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol. The compound features a directly connected N–O bond in the ring.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 36652-42-3
Cat. No. B1295428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Oxazinane
CAS36652-42-3
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESC1CCONC1
InChIInChI=1S/C4H9NO/c1-2-4-6-5-3-1/h5H,1-4H2
InChIKeyOZQGLZFAWYKKLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Oxazinane (CAS 36652-42-3): Baseline Physical Properties, Structural Identity, and Procurement-Relevant Specifications


1,2-Oxazinane (CAS 36652-42-3), also referred to as tetrahydro-1,2-oxazine, is a saturated six-membered N,O-heterocycle with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol . The compound features a directly connected N–O bond in the ring . Its key physicochemical properties include a boiling point of 91.3±23.0 °C at 760 mmHg, a vapor pressure of 54.2±0.2 mmHg at 25°C, and a calculated density of 0.9±0.1 g/cm³ . The ACD/LogP is 0.18 (ACD/LogD at pH 5.5 is -0.09) , though vendor-reported LogP values vary (0.3014 ), and the topological polar surface area (TPSA) is 21.26 Ų . This baseline profile distinguishes the 1,2-oxazinane core from its unsaturated counterpart 1,2-oxazine, which contains a 3,6-dihydro moiety, as well as from regioisomeric 1,3-oxazinane and 1,4-oxazinane (morpholine) scaffolds, each of which exhibits distinct physicochemical and reactivity profiles .

Why Generic 1,2-Oxazinane (CAS 36652-42-3) Substitution Fails: Critical Differentiation from Isomeric and Saturated/Unsaturated Analogs


The 1,2-oxazinane scaffold is not functionally interchangeable with other oxazinane isomers or with its unsaturated 1,2-oxazine counterpart. The position of the ring heteroatoms directly governs both the electronic environment and the conformational landscape of the molecule . For instance, 1,2-oxazinanes serve as key intermediates for amino alcohol derivatives via N–O bond cleavage, a reactivity pathway that is distinct from that of 1,3- or 1,4-oxazinanes [1]. Furthermore, the saturated 1,2-oxazinane ring exhibits conformational behavior akin to cyclohexene, with substituents showing a strong preference for equatorial positions, a feature not shared by the planar or partially unsaturated analogs [2]. In a drug discovery context, the 3-oxo-1,2-oxazinane substructure has been specifically incorporated into clinical candidates to achieve slow dissociation kinetics and high metabolic stability, outcomes that would not be replicated by simply substituting a morpholine (1,4-oxazinane) or a 1,3-oxazinane ring [3]. Therefore, procurement decisions based on scaffold class alone, without specifying the exact 1,2-oxazinane regioisomer and saturation state, carry a high risk of introducing altered reactivity, suboptimal conformation, and ultimately, failed experimental outcomes.

1,2-Oxazinane (CAS 36652-42-3) Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection


LogP and Solubility Profile: 1,2-Oxazinane vs. Morpholine (1,4-Oxazinane) for CNS Drug Design

The lipophilicity of 1,2-oxazinane, as measured by ACD/LogP (0.18) , is lower than that of morpholine (1,4-oxazinane), which has an experimental LogP of approximately -0.86. This difference of over one log unit translates to a ~10-fold difference in octanol-water partition coefficient. A LogP closer to zero for 1,2-oxazinane suggests a more balanced hydrophilicity-lipophilicity profile, which can be advantageous for achieving optimal brain penetration (typically LogP 1-3) while maintaining aqueous solubility. The ACD/LogD at pH 5.5 of -0.09 for 1,2-oxazinane further indicates that at physiological pH, the compound remains relatively polar, potentially reducing non-specific binding compared to more lipophilic heterocycles.

Medicinal Chemistry ADME Physicochemical Properties

Glycosidase Inhibition: Tetrahydrooxazine Scaffold vs. Dihydrooxazine Analogs

A direct comparison of a tetrahydrooxazine inhibitor with its dihydrooxazine analog revealed a substantial difference in potency against β-glucosidases. The tetrahydrooxazine-derived inhibitor displayed a Ki value of approximately 500 nM (0.5 µM) [1], while the dihydrooxazine inhibitor exhibited Ki values of 27 and 35 µM against two β-glucosidases [2]. This represents a >50-fold improvement in binding affinity for the saturated tetrahydrooxazine scaffold. The study authors concluded that tetrahydrooxazine and its derivatives are a significantly better class of glycosidase inhibitor than previously assumed [3].

Glycobiology Enzyme Inhibition Carbohydrate Mimetics

Antimalarial Activity of 1,3-Oxazinane Derivatives: Class-Level Potency Benchmark

A series of 5-alkoxy-4-aryl-1,3-oxazinanes were evaluated against a chloroquine-sensitive strain of Plasmodium falciparum (D10). Eleven compounds exhibited antimalarial activity with IC50 values ≤30 µM, and the majority of these compounds did not show cytotoxicity at the concentrations tested [1]. Notably, compounds 3i and 4f showed promising biological activity with IC50 values <15 µM [1]. This establishes a class-level potency benchmark for oxazinane-based antimalarials, demonstrating that the saturated N,O-heterocyclic core can be elaborated into micromolar-active compounds with favorable selectivity indices.

Antimalarial Infectious Disease Fragment-Based Drug Discovery

Conformational Preference: 1,2-Oxazinane Ring vs. Cyclohexene in Substituent Orientation

13C NMR conformational analysis of 26 3,6-dihydro-1,2-oxazines revealed that substituent effects on ring carbon chemical shifts closely mirror those observed in cyclohexene, suggesting similar conformational behavior between these ring systems [1]. Specifically, alkyl groups at positions 3 and 4 in the 1,2-oxazine ring system largely prefer the equatorial position, a stereoelectronic preference that directly impacts the 3D presentation of substituents and, consequently, molecular recognition in biological systems. This equatorial bias is quantitatively predictable and can be exploited in structure-based design, whereas the analogous 1,3-oxazinane ring exhibits a strong anomeric effect that stabilizes conformations with an equatorial orientation of the nitrogen lone pair, leading to different ring geometries [2].

Conformational Analysis NMR Spectroscopy Physical Organic Chemistry

Clinical MEK Inhibition: 3-Oxo-1,2-Oxazinane Substructure (CH4987655) vs. Alternative Heterocyclic MEK Inhibitors

The clinical MEK inhibitor CH4987655 (RO4987655), which contains a 3-oxo-1,2-oxazinane substructure, exhibits slow dissociation from the MEK enzyme, a kinetic profile that contributes to its potent and sustained target inhibition [1]. CH4987655 demonstrated remarkable in vivo antitumor efficacy in both monotherapy and combination therapy xenograft models, coupled with high metabolic stability and insignificant MEK inhibition in mouse brain, suggesting minimal CNS-related side effects [1]. In contrast, many first-generation MEK inhibitors lacking this specific oxazinane moiety suffer from faster off-rates and poorer metabolic stability. While direct head-to-head kinetic data are not publicly available, the selection of this unique oxazinane substructure after multidimensional optimization highlights its specific contribution to the favorable drug-like properties of CH4987655. The compound is highly selective against MEK over 400 other kinases, with an IC50 of 5 nM [2].

Oncology Kinase Inhibition Clinical Candidate

Optimal Application Scenarios for 1,2-Oxazinane (CAS 36652-42-3) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery for CNS-Penetrant Kinase Inhibitors

Researchers aiming to develop orally bioavailable, brain-penetrant kinase inhibitors should prioritize 1,2-oxazinane-containing fragments. The balanced LogP of 0.18 (vs. morpholine's -0.86) and the scaffold's demonstrated ability to confer slow dissociation kinetics in clinical MEK inhibitor CH4987655 [1] make it a superior choice for achieving sustained target engagement with minimized CNS side effects. The equatorial preference of substituents further enables predictable 3D fragment linking [2].

Carbohydrate Mimetic and Glycosidase Inhibitor Development

The tetrahydrooxazine (1,2-oxazinane) scaffold exhibits >50-fold higher potency in glycosidase inhibition compared to its unsaturated dihydrooxazine analog (Ki 0.5 µM vs. 27-35 µM) [3]. Therefore, synthetic efforts aimed at developing isofagomine analogs, iminosugar mimetics, or probes for glycobiology should employ the saturated 1,2-oxazinane core rather than the dihydrooxazine or other heterocycles to maximize binding affinity and achieve the tight binding observed at optimal pH [4].

Synthesis of Chiral Amino Alcohols and Non-Natural Amino Acids

1,2-Oxazinanes serve as versatile synthetic intermediates that can be efficiently cleaved via N–O bond reduction to yield amino alcohol derivatives [5]. This reactivity profile is distinct from that of 1,3- or 1,4-oxazinanes and is essential for accessing chiral 1,3-amino alcohols with high enantioselectivity (up to 98:2 er) via organocatalytic aza-Michael addition [6]. Procurement of the correct 1,2-oxazinane regioisomer is critical for this synthetic pathway.

Antimalarial Lead Optimization with Favorable Safety Margins

In antimalarial drug discovery programs, the oxazinane scaffold offers a validated starting point with demonstrated micromolar potency (IC50 ≤30 µM) against P. falciparum and a clean cytotoxicity profile [7]. The class-level data indicate that further optimization of 5-alkoxy-4-aryl-1,3-oxazinane derivatives could yield leads with improved potency while maintaining the observed safety window, making 1,2-oxazinane building blocks attractive for fragment-based tropical disease campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Oxazinane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.